molecular formula C21H34N2O4 B6122649 1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B6122649
M. Wt: 378.5 g/mol
InChI Key: BFAMHLRSYHFQTQ-UHFFFAOYSA-N
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Description

1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a cyclohexylamino group, a methoxyphenoxy group, and a morpholinylpropanol backbone

Properties

IUPAC Name

1-[2-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-25-20-9-5-6-17(14-22-18-7-3-2-4-8-18)21(20)27-16-19(24)15-23-10-12-26-13-11-23/h5-6,9,18-19,22,24H,2-4,7-8,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAMHLRSYHFQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps:

    Cyclohexylamine Preparation: Cyclohexylamine is produced by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.

    Methoxyphenol Derivative: The methoxyphenol derivative is synthesized through a series of reactions involving methoxylation and phenol functionalization.

    Morpholine Derivative: The morpholine derivative is prepared through the reaction of diethylene glycol with ammonia.

    Final Coupling: The final step involves coupling the cyclohexylamine, methoxyphenol, and morpholine derivatives under controlled conditions to form the target compound.

Chemical Reactions Analysis

1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles like halides or amines.

Mechanism of Action

The mechanism of action of 1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets:

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